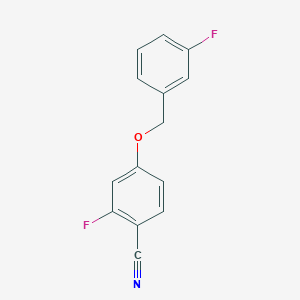
4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid
描述
4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid is a derivative of nicotinic acid, characterized by the presence of methoxy groups at the 4 and 6 positions and a methyl group at the 2 position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid typically involves the methoxylation of nicotinic acid derivatives. One common method includes the reaction of 2-methyl-4,6-dihydroxypyridine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing environmental impact and production costs.
化学反应分析
Types of Reactions: 4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学研究应用
4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid has several applications in scientific research:
作用机制
The mechanism of action of 4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Nicotinic Acid: The parent compound, lacking the methoxy and methyl groups.
4-Methoxy-2-methylnicotinic Acid: A derivative with a single methoxy group.
6-Methoxy-2-methylnicotinic Acid: Another derivative with a single methoxy group.
Uniqueness: 4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid is unique due to the presence of two methoxy groups and a methyl group, which can significantly alter its chemical and biological properties compared to similar compounds.
属性
分子式 |
C9H11NO4 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC 名称 |
4,6-dimethoxy-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c1-5-8(9(11)12)6(13-2)4-7(10-5)14-3/h4H,1-3H3,(H,11,12) |
InChI 键 |
CLVFJLPVGFHMQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC(=N1)OC)OC)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(4-fluorophenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B8584893.png)


![N-[(1R)-1-(3-tert-Butoxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B8584926.png)

![Tert-butyl 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B8584941.png)

![ACETAMIDE, N-[5-[3-FLUORO-4-(METHYLSULFONYL)PHENYL]-4-METHYL-2-THIAZOLYL]-](/img/structure/B8584961.png)




![Pyridine, 2-[[(3-methylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B8584994.png)
![2-[(3,6-Dichloro-4-pyridazinyl)oxy]ethanol](/img/structure/B8585005.png)
